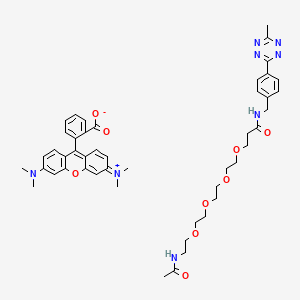

TAMRA-PEG4-Me-Tet

Description

Evolution of Bioorthogonal Ligation Strategies in Chemical Biology Research

The quest for highly specific and efficient biomolecular labeling methods has driven the evolution of several bioorthogonal ligation strategies. Early methods, such as the Staudinger ligation, were groundbreaking but faced limitations like slow reaction kinetics. nih.govacs.org This led to the development of "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offered faster reaction rates. nih.govfishersci.at However, the cytotoxicity of the copper catalyst limited its application in living systems. wikipedia.org

Subsequent innovations focused on developing catalyst-free "click" reactions. Strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a viable alternative, eliminating the need for a toxic catalyst. wikipedia.org More recently, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has gained prominence due to its exceptionally fast reaction kinetics, often orders of magnitude faster than previous methods. researchgate.netnih.govacs.orgalfa-chemistry.com This evolution highlights a continuous drive towards reactions that are faster, more specific, and increasingly compatible with the delicate environment of living cells. nih.govacs.org

Rationale for the Design and Development of Modular Fluorescent Probes

The power of bioorthogonal chemistry is fully realized when combined with reporter molecules, such as fluorescent probes. Modular fluorescent probes, which are assembled from distinct functional components, offer a versatile approach to designing tools for specific biological questions. nih.govmorressier.comacs.org This modularity allows for the systematic optimization of a probe's properties by altering its individual components. morressier.comnih.gov The compound TAMRA-PEG4-Me-Tet is a prime example of such a modular design. broadpharm.commedchemexpress.com

Tetramethylrhodamine (B1193902) (TAMRA) is a well-established and widely used fluorescent dye in biological research. lumiprobe.comlumiprobe.comlifetein.com Its popularity stems from several key characteristics:

Bright Fluorescence: TAMRA exhibits strong fluorescence emission, providing a robust signal for detection. lifetein.com

Photostability: It is relatively resistant to photobleaching, allowing for longer imaging experiments. lifetein.comnih.gov

Spectral Properties: TAMRA has excitation and emission maxima in the orange-red region of the visible spectrum, making it suitable for multicolor imaging experiments and compatible with common fluorescence microscopy equipment. broadpharm.comlifetein.com

FRET Acceptor: It can serve as an efficient Förster Resonance Energy Transfer (FRET) acceptor for other fluorophores like fluorescein (B123965) (FAM), enabling studies of molecular proximity. lumiprobe.comlumiprobe.com

These properties make TAMRA a reliable and versatile fluorescent reporter for a wide range of applications, including labeling proteins, nucleic acids, and other biomolecules. lumiprobe.com

Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into the design of fluorescent probes and other bioconjugates for several strategic reasons: broadpharm.comaxispharm.comaxispharm.com

Enhanced Solubility: PEG chains are hydrophilic, which can significantly improve the water solubility of hydrophobic molecules, a crucial property for probes used in aqueous biological environments. broadpharm.com

Increased Stability and Reduced Immunogenicity: The process of attaching PEG chains, known as PEGylation, can protect biomolecules from enzymatic degradation and reduce their immunogenicity, prolonging their circulation time in vivo. axispharm.com

Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEG linkers can reduce renal clearance, leading to improved bioavailability. broadpharm.com

Flexible Spacer: PEG linkers provide a flexible spacer between the fluorescent reporter and the reactive handle, which can minimize steric hindrance and allow each component to function optimally.

Methyl tetrazine (Me-Tet) is a key component of the this compound probe, serving as the bioorthogonal reactive handle. encyclopedia.pub Tetrazines are a class of heterocyclic compounds that are highly reactive towards strained dienophiles, such as trans-cyclooctenes (TCOs), in IEDDA reactions. alfa-chemistry.com

The choice of a methyl-substituted tetrazine is significant. While unsubstituted tetrazines (H-Tet) can react faster, they often exhibit lower stability in aqueous media. nih.gov The methyl group in Me-Tet provides a balance between reactivity and stability, making it well-suited for many bioorthogonal labeling applications. nih.gov Furthermore, the tetrazine moiety can act as a quencher for the attached fluorophore, leading to a "turn-on" fluorescence signal upon reaction with its dienophile partner. encyclopedia.pubresearchgate.net This fluorogenic property is highly advantageous for reducing background noise in imaging experiments. encyclopedia.pubresearchgate.net

Role of Polyethylene Glycol (PEG) Linkers in Probe Design for Biological Systems

Research Gaps and Opportunities Addressed by this compound in Academic Studies

Furthermore, the combination of a well-characterized fluorophore (TAMRA), a biocompatible linker (PEG4), and a highly efficient and stable reactive handle (Me-Tet) provides researchers with a reliable tool for a wide range of bioorthogonal labeling experiments. medchemexpress.com The fluorogenic nature of the tetrazine-dye conjugate offers the opportunity for high-contrast imaging with minimal background, simplifying experimental workflows and enabling more sensitive detection of labeled biomolecules. encyclopedia.pubresearchgate.net The exceptionally fast kinetics of the IEDDA reaction it participates in are crucial for time-critical applications and for labeling low-abundance targets. researchgate.net

Compound Information Table

| Compound Name | Abbreviation | Key Role in Article |

| This compound | - | The central chemical compound of this article. |

| Tetramethylrhodamine | TAMRA | The fluorescent reporter component. lumiprobe.comlumiprobe.com |

| Polyethylene Glycol | PEG | The linker component. broadpharm.comaxispharm.com |

| Methyl Tetrazine | Me-Tet | The bioorthogonal reactive handle. encyclopedia.pub |

| Trans-cyclooctene (B1233481) | TCO | The reactive partner for tetrazine in IEDDA reactions. researchgate.net |

| Fluorescein | FAM | A fluorophore mentioned as a FRET partner for TAMRA. lumiprobe.comlumiprobe.com |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H52N8O9 | sichem.de |

| Molecular Weight | 860.97 g/mol | sichem.de |

| Peak Fluorescence Emission | ~572-575 nm | broadpharm.com |

| Solubility | DMSO, DMF | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

Properties

Molecular Formula |

C47H56N8O9 |

|---|---|

Molecular Weight |

877.0 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C23H34N6O6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18-26-28-23(29-27-18)21-5-3-20(4-6-21)17-25-22(31)7-9-32-11-13-34-15-16-35-14-12-33-10-8-24-19(2)30/h5-14H,1-4H3;3-6H,7-17H2,1-2H3,(H,24,30)(H,25,31) |

InChI Key |

ZOCSOBNSROFLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation Approaches for Tamra Peg4 Me Tet

Strategies for the Multi-Component Synthesis of TAMRA-PEG4-Me-Tet

Precursor Synthesis and Functionalization of TAMRA Derivatives

The journey to the final compound begins with the synthesis of a reactive tetramethylrhodamine (B1193902) (TAMRA) derivative. A common and scalable method for producing isomerically pure 5- and 6-carboxytetramethylrhodamines (COOH-TAMRA) involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640) researchgate.net. This reaction yields a mixture of dicarboxybenzophenone intermediates, which can be separated by recrystallization researchgate.net. Each purified isomer is then reacted with another molecule of 3-dimethylaminophenol to form the respective 5- or 6-carboxytetramethylrhodamine (B1664190) researchgate.net.

For subsequent coupling reactions, the carboxylic acid group of TAMRA is often activated. A widely used approach is the conversion of COOH-TAMRA to an N-hydroxysuccinimide (NHS) ester, creating TAMRA-NHS nih.gov. This is typically achieved by reacting the carboxylic acid with a coupling agent like N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or by using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide. The resulting TAMRA-NHS ester is a reactive intermediate, readily susceptible to nucleophilic attack by primary amines, which is a key step for linker attachment.

PEGylation Techniques for Linker Integration

The PEG4 linker serves to increase hydrophilicity and provides a spatial bridge between the TAMRA dye and the tetrazine moiety. The integration of this linker typically involves heterobifunctional PEG derivatives, which possess distinct reactive groups at each terminus.

A common strategy involves using a PEG4 linker with a terminal amine group and a protected carboxylic acid or alcohol on the other end. For instance, a commercially available amino-PEG4-acid or amino-PEG4-alcohol can be utilized. The synthesis of such linkers, like N-Boc-amino-PEG4-alcohol, starts from amino-PEG4-alcohol where the amine is protected with a tert-butyloxycarbonyl (Boc) group nih.gov.

The PEGylation step can be performed by reacting a functionalized TAMRA derivative with the PEG linker. A standard method is the amide coupling of a TAMRA-NHS ester with an amino-PEG4-acid or an amino-PEG4-alcohol in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) nih.govnih.gov. This forms a stable amide bond, covalently linking the fluorophore to the PEG spacer. If an amino-PEG4-acid is used, the terminal carboxylic acid remains available for the subsequent attachment of the tetrazine moiety.

Methods for Methyl Tetrazine Moiety Introduction

The methyl-tetrazine component is crucial for the compound's bioorthogonal reactivity. The synthesis of functionalized methyl-tetrazines for bioconjugation is a field of active research. Classical tetrazine synthesis often involves the Pinner reaction, where nitriles condense with hydrazine, followed by oxidation mdpi.commdpi.com. To generate unsymmetrical tetrazines, such as those with a methyl group and a functional handle, metal-catalyzed "Pinner-like" reactions using catalysts like Zn(OTf)₂ have been developed to improve accessibility mdpi.com.

More recent and versatile methods include the Liebeskind-Srogl cross-coupling reaction. This approach can utilize a stable precursor like 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz), which reacts with various boronic acids under mild, palladium-catalyzed conditions to introduce the methyl-tetrazine group onto a target molecule nih.gov. For the synthesis of this compound, a methyl-tetrazine derivative bearing a reactive handle, such as a primary amine or a carboxylic acid, is required. For example, a methyl-tetrazine-amine can be synthesized and then coupled to the carboxylic acid terminus of the TAMRA-PEG4 intermediate.

Optimized Coupling Strategies for Final Compound Assembly

The final assembly of this compound involves the covalent linkage of the pre-formed TAMRA-PEG4 and methyl-tetrazine fragments. The most common strategy is the formation of an amide bond.

Assuming the synthesis has proceeded via a TAMRA-PEG4-acid intermediate and a methyl-tetrazine-amine, the final coupling involves a standard peptide coupling reaction. The carboxylic acid of the TAMRA-PEG4-acid is activated in situ using coupling reagents such as Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) or TSTU, in the presence of a non-nucleophilic base like DIPEA nih.govnih.gov. The activated ester is then reacted with the amino group of the methyl-tetrazine derivative in a solvent like DMF at room temperature nih.gov. The reaction progress is monitored until completion. This final coupling yields the target molecule, this compound.

Purification Methodologies for Research-Grade this compound

Achieving high purity is critical for the reliable application of fluorescent probes. For a compound like this compound, which is composed of multiple aromatic and polar moieties, purification can be challenging.

The primary and most effective method for purifying the final product and intermediates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This technique separates compounds based on their hydrophobicity. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) researchgate.net. The highly conjugated and relatively hydrophobic this compound is retained on the column and can be separated from more polar starting materials and less hydrophobic side products. Fractions are collected and analyzed for purity researchgate.net.

Other chromatographic techniques used during the synthesis of precursors include:

Flash Chromatography on Silica Gel : This method is often used for the purification of less polar intermediates, such as protected amino-PEG derivatives or some tetrazine precursors nih.gov.

Size Exclusion Chromatography (SEC) : This technique separates molecules based on their size and can be useful for removing small molecule reagents from larger polymer conjugates, though it is less common for molecules of this specific size nih.gov.

After purification, the collected fractions containing the pure product are typically lyophilized to yield a stable, solid powder.

Analytical and Spectroscopic Techniques for Structural Confirmation and Purity Assessment

A combination of analytical and spectroscopic methods is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Technique | Purpose | Expected Observations for this compound | Reference |

| Mass Spectrometry (MS) | Confirms the molecular weight of the final product and key intermediates. | An observed mass-to-charge ratio (m/z) corresponding to the calculated molecular weight of the protonated molecule [M+H]⁺. | nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the detailed chemical structure and confirms the covalent linkages between the three components. | Characteristic peaks for the aromatic protons of TAMRA, the methylene (B1212753) protons of the PEG4 linker, the methyl group on the tetrazine ring, and the disappearance of signals from the initial reactive functional groups. | nih.govrsc.org |

| Analytical RP-HPLC | Assesses the final purity of the compound. | A single, sharp peak in the chromatogram indicates high purity. | researchgate.netfrontiersin.org |

| UV-Visible Spectroscopy | Determines the characteristic absorption maxima (λmax) and molar extinction coefficient (ε). | Two primary absorption peaks are expected: one for the TAMRA chromophore (around 555 nm) and one for the tetrazine moiety (around 520-540 nm). | mdpi.combiolog.de |

| Fluorescence Spectroscopy | Measures the fluorescence emission properties. | An emission maximum (λem) characteristic of the TAMRA fluorophore, typically around 575 nm. | rsc.orgcd-bioparticles.net |

| FTIR Spectroscopy | Identifies the presence of key functional groups. | Characteristic absorption bands for amide bonds (C=O stretch), C-O-C ether linkages in the PEG chain, and aromatic C-H bonds. | nih.gov |

Table 1: Analytical Techniques for this compound Characterization

The spectroscopic properties of the individual components are well-documented and serve as a reference. For instance, TAMRA derivatives typically exhibit an absorption maximum around 555 nm and an emission maximum near 580 nm in aqueous solutions mdpi.com. The tetrazine moiety has a characteristic visible absorption band between 510 and 540 nm, which disappears upon its reaction with a dienophile, a feature often used to monitor bioorthogonal reactions biolog.de. The successful synthesis of this compound is confirmed when the analytical data from these techniques are consistent with the proposed structure and indicate a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, confirming the presence of the TAMRA core, the PEG4 linker, and the methyl-tetrazine moiety, and ensuring they are correctly connected. researchgate.net

In a typical ¹H NMR spectrum of this compound, characteristic signals would be expected in distinct regions. The aromatic protons of the xanthene core of TAMRA and the phenyl group of the tetrazine would appear in the downfield region. The protons of the methylene groups (-CH2-) in the PEG linker would resonate in the mid-field, often as a series of complex multiplets. The methyl groups attached to the nitrogen atoms of the TAMRA dye and the methyl group on the tetrazine ring would appear as sharp singlets in the upfield region of the spectrum. Analysis of the integration and coupling patterns of these signals allows for a complete assignment of the molecule's proton framework, verifying its intended structure. While specific spectral data is often proprietary, chemical suppliers confirm that NMR is a standard method for quality control and structural verification of this compound. broadpharm.combldpharm.com

Mass Spectrometry (MS) for Molecular Identity Verification

Mass spectrometry (MS) is a primary analytical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition of the molecule, leaving no ambiguity about its chemical formula.

The compound has a molecular formula of C₄₆H₅₂N₈O₉, corresponding to a monoisotopic mass of approximately 860.39 g/mol . medchemexpress.com Vendor-supplied data often lists the molecular weight, which is verified by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.comgoogleapis.com This hyphenated technique is particularly powerful as it separates the compound from any impurities prior to mass analysis, ensuring the measured mass corresponds to the correct component. The detection of the parent molecular ion peak ([M+H]⁺ or other adducts) at the expected mass-to-charge ratio (m/z) serves as definitive proof of the compound's identity.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₅₀N₈O₉ / C₄₆H₅₂N₈O₉ | broadpharm.combldpharm.comimmunomart.com |

| Average Molecular Weight | ~846.94 g/mol / ~860.95 g/mol | broadpharm.commedchemexpress.comimmunomart.com |

| Monoisotopic Mass | ~846.37 g/mol / ~860.39 g/mol | broadpharm.commedchemexpress.com |

Note: Minor variations in reported molecular formulas and weights can exist between different suppliers, potentially due to different salt forms or isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. wur.nl This technique separates the target compound from any starting materials, by-products, or degradation products, allowing for accurate quantification of its purity. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. wur.nlru.nl

The compound is detected as it elutes from the column using a UV-Vis detector, typically set to the absorption maximum of the TAMRA dye (around 550 nm). The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. For research applications, purities of ≥90% or ≥95% are commonly reported by commercial suppliers. axispharm.combroadpharm.comcd-bioparticles.net HPLC analysis is crucial for ensuring the reliability and reproducibility of experiments, as impurities could interfere with the labeling reaction or introduce experimental artifacts. wur.nl

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Basic Optical Characterization Methodology

The inherent fluorescence of the TAMRA moiety is the key feature of this compound, and its optical properties are characterized using UV-Visible absorption and fluorescence spectroscopy. These techniques are used to determine the wavelengths of maximum absorption and emission, as well as the molar extinction coefficient, which are critical parameters for fluorescence imaging and quantification experiments. axispharm.com

A study exploring the absorption spectra of TAMRA found that while density functional theory (DFT) calculations alone can underestimate the maximum absorption peak, combining them with molecular dynamics (MD) simulations that account for the rotation of the N(CH₃)₂ groups provides results in close agreement with experimental values. nih.gov The tetrazine group itself has a quenching effect on the TAMRA fluorophore through a process believed to be photoinduced electron transfer (PET). researchgate.net Upon reaction with a dienophile like TCO, this quenching is relieved, leading to a significant increase in fluorescence intensity—a fluorogenic property that is highly advantageous for reducing background signal in imaging experiments. researchgate.net

The key optical properties are summarized below:

| Optical Property | Value | Reference |

| Absorption Maximum (λₘₐₓ) | ~545-555 nm | nih.gov |

| Emission Maximum (λₑₘ) | ~572-575 nm | broadpharm.comcd-bioparticles.net |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | axispharm.comaxispharm.com |

| Recommended Laser Lines | 532 nm, 555 nm, or 568 nm | axispharm.com |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 5-Carboxytetramethylrhodamine-PEG4-Methyl-Tetrazine |

| TAMRA | Tetramethylrhodamine |

| PEG4 | Tetraethylene Glycol |

| TCO | Trans-cyclooctene (B1233481) |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| LC-MS | Liquid Chromatography-Mass Spectrometry |

| NMR | Nuclear Magnetic Resonance |

| UV-Vis | Ultraviolet-Visible |

Kinetic and Mechanistic Investigations of Tetrazine Ligation with Tamra Peg4 Me Tet

Studies on the Reaction Kinetics of TAMRA-PEG4-Me-Tet with Various Dienophiles

The reactivity of the tetrazine core in this compound is fundamentally dictated by its electronic properties and the nature of the dienophile it reacts with. The rate of the iEDDA reaction is determined by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). nih.gov A smaller energy gap leads to a faster reaction.

The ligation of tetrazines is most effective with strained, electron-rich alkenes and alkynes. acs.org These dienophiles possess high ring strain, which is released during the cycloaddition, thereby providing a significant thermodynamic driving force for the reaction.

Trans-Cyclooctenes (TCOs): TCOs are the most widely used and reactive dienophiles for tetrazine ligations. The reaction of tetrazines with TCOs exhibits the fastest bioorthogonal reaction kinetics reported, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. acs.orgbroadpharm.com The high reactivity is attributed to the severe ring strain and optimized orbital energies of the TCO ring. The methyl-tetrazine moiety in this compound reacts swiftly with TCO derivatives. medchemexpress.com

Norbornenes: Norbornene and its derivatives are also effective dienophiles for iEDDA reactions. While generally less reactive than TCOs, they still provide substantial rate accelerations due to their inherent strain. Kinetic studies of various norbornenes with tetrazines have been conducted to modulate reaction rates for specific applications. acs.org

Bicyclononynes (BCN): BCN is a strained cyclooctyne (B158145) that is also highly reactive towards tetrazines in strain-promoted alkyne-azide cycloaddition (SPAAC) and iEDDA reactions. pcbiochemres.comwur.nl Its compact structure and high reactivity make it a valuable dienophile for applications where minimal steric hindrance is required. acs.org

The relative reactivity generally follows the order: Trans-Cyclooctenes > Bicyclononynes > Norbornenes. This hierarchy is a direct consequence of the degree of ring strain and the electronic properties of the dienophile.

The reaction environment can significantly influence the kinetics of the tetrazine-dienophile ligation. Studies on related aryl-methyl-tetrazines, which serve as a model for the reactive moiety in this compound, provide insight into these effects.

Aqueous media often accelerate Diels-Alder reactions, and the iEDDA ligation is no exception. nih.gov This acceleration is attributed to the hydrophobic effect and the high polarity of water. However, the stability of the tetrazine must be considered, as highly reactive tetrazines can be susceptible to degradation in aqueous or biological media due to attack by nucleophiles. acs.orgmedsci.org

A study comparing the reaction of various methyl-tetrazines (aryl-methyl-tetrazines) with a water-soluble TCO-PEG4 derivative in an organic solvent (1,4-dioxane) versus an aqueous buffer (DPBS) at physiological temperature (37 °C) highlights these effects. acs.org The data shows that while the relative reactivity trends are maintained between solvents, the absolute rates can differ. For instance, the reaction of a methyl-phenyl-tetrazine (MePh) with TCO-PEG4 in DPBS demonstrates robust kinetics suitable for biological applications. acs.org

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Methyl-phenyl-tetrazine (MePh) | TCO-PEG₄ | DPBS | 37 | ~300 | acs.org |

| 3-Pyridyl-methyl-tetrazine (Me3Pyr) | TCO-PEG₄ | DPBS | 37 | ~1,000 | acs.org |

| 4-Pyridyl-methyl-tetrazine (Me4Pyr) | TCO-PEG₄ | DPBS | 37 | ~1,200 | acs.org |

| 2-Pyridyl-methyl-tetrazine (Me2Pyr) | TCO-PEG₄ | DPBS | 37 | ~2,500 | acs.org |

| Phenyl-tetrazine (Ph) | TCO | 1,4-Dioxane | 25 | 100 | acs.org |

| 2-Pyridyl-tetrazine (2Pyr) | TCO | 1,4-Dioxane | 25 | 620 | acs.org |

Data is based on model compounds structurally related to the reactive moiety of this compound.

Evaluation of Reactivity with Strained Alkenes (e.g., Trans-Cyclooctenes, Norbornenes, Bicyclononynes)

Mechanistic Insights into the Inverse Electron-Demand Diels-Alder Cycloaddition

The ligation reaction proceeds through a well-defined mechanism. researchgate.net

[4+2] Cycloaddition: The reaction initiates with a concerted, pericyclic [4+2] cycloaddition between the electron-poor tetrazine (the diene) and the electron-rich strained alkene (the dienophile). This is the rate-determining step and leads to the formation of a highly strained, unstable bicyclic intermediate. nih.govresearchgate.net

Product Formation: The elimination of N₂ results in the formation of a stable dihydropyridazine (B8628806) product, which may subsequently oxidize to the corresponding pyridazine, depending on the substituents and reaction conditions. nih.govresearchgate.net

The reaction is termed "inverse electron-demand" because, contrary to the classical Diels-Alder reaction, the diene is electron-deficient and the dienophile is electron-rich. medsci.org

Computational and Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the finer mechanistic details and origins of the high reactivity observed in tetrazine ligations. acs.orgresearchgate.net

Early explanations centered on Frontier Molecular Orbital (FMO) theory, which correlates reactivity with the HOMO-LUMO energy gap. acs.org While FMO theory correctly predicts general reactivity trends, it fails to explain the exceptionally high reactivity of certain substituted tetrazines, such as 2-pyridyl-tetrazine, which are more reactive than their FMO-predicted counterparts. acs.orgresearchgate.net

More advanced computational models, such as the distortion/interaction analysis, have provided deeper insights. These studies reveal that the reactivity of the tetrazine is not solely governed by orbital energies but is also significantly influenced by the distortion energy . acs.orgresearchgate.net This is the energy required to deform the tetrazine from its ground-state geometry to the geometry it adopts in the transition state.

Computational analyses have shown that intramolecular repulsion between nitrogen atoms in the tetrazine ring can pre-distort the molecule, lowering the activation barrier for the cycloaddition. researchgate.net This distortion plays a key role in accelerating the reaction without compromising the stability of the tetrazine to the same extent as purely electronic modifications. acs.org These theoretical studies are crucial for the rational design of new tetrazine probes with an optimal balance between extreme reactivity and stability in physiological environments. researchgate.net

Advanced Applications in Bioconjugation and Molecular Labeling Research

Strategies for Site-Specific Labeling of Biomolecules in Research Models

The specificity of the tetrazine-TCO ligation allows for the precise, covalent attachment of TAMRA-PEG4-Me-Tet to a designated site on a biomolecule that has been pre-functionalized with a TCO group.

A primary application of this compound is the site-specific fluorescent labeling of proteins. This is achieved by first introducing a TCO-bearing functional group onto the protein of interest.

One advanced method involves genetic code expansion (GCE), where a noncanonical amino acid (ncAA) containing a TCO moiety, such as TCO-lysine, is incorporated into the protein's amino acid sequence during ribosomal translation. nih.govresearchgate.net This is accomplished by engineering a unique tRNA/tRNA-synthetase pair that recognizes a specific codon (e.g., the amber stop codon UAG) and inserts the TCO-lysine at that position. nih.gov Once the protein is expressed with the site-specifically incorporated TCO group, this compound is added. nih.gov The tetrazine moiety of the probe rapidly and covalently reacts with the TCO group on the protein, resulting in a specifically labeled protein. nih.gov This technique has been successfully used to label proteins for high-resolution imaging, including super-resolution microscopy. researchgate.net

Alternative enzymatic strategies can also be employed. For instance, sortase-mediated ligation can be used to modify an antibody with a TCO-containing peptide, which can then be targeted by this compound for specific labeling. wur.nl Another approach uses pyridyl-tetrazine (pyTz) tags, which not only serve as a handle for bioorthogonal reactions but also enable affinity purification on nickel-based resins, streamlining the workflow for producing pure, site-specifically modified protein conjugates. nih.gov

This compound is also utilized for the fluorescent labeling of nucleic acids like DNA and RNA. The strategy involves the incorporation of a TCO-modified nucleotide into the nucleic acid sequence during solid-phase synthesis. nih.gov Researchers have successfully synthesized oligonucleotides containing both an alkyne group and a TCO group. nih.gov This dual modification allows for sequential or simultaneous labeling with different probes. For example, an alkyne can react with an azide-containing dye (like Cy5-azide) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the TCO group reacts specifically with a tetrazine dye like this compound. nih.gov This dual-labeling approach is particularly valuable for biophysical studies such as Förster Resonance Energy Transfer (FRET) to investigate nucleic acid structure and dynamics. nih.gov The tetrazine ligation has also been successfully performed on synthetic RNA introduced into mammalian cells. nih.gov

The principles of bioorthogonal chemistry extend to the labeling of other crucial biomolecules like lipids and glycans. For lipid tracking, analogues of fatty acids containing a reactive handle like a cyclopropene (B1174273) or TCO group can be metabolically incorporated into cellular lipids. acs.org These modified lipids can then be visualized by reaction with a tetrazine-functionalized fluorophore. acs.org The small size of the reactive handle minimizes perturbation to the lipid's structure and function. acs.org This allows for the visualization of fatty acid uptake and trafficking in live cells. acs.org

Similarly, glycan structures can be labeled through metabolic incorporation of unnatural sugar analogues that bear a bioorthogonal handle. researchgate.net For example, a TCO-modified sugar can be fed to cells and integrated into glycan chains by the cell's own biosynthetic machinery. Subsequent addition of this compound allows for the specific fluorescent tagging of these newly synthesized glycans, enabling studies of glycan dynamics and localization.

Nucleic Acid Labeling Methodologies (e.g., DNA, RNA)

Development of Fluorescent Probes for Cellular Compartments and Structures

This compound serves as a powerful tool for developing fluorescent probes to visualize specific cellular compartments and subcellular structures. axispharm.com By conjugating this compound to a molecule that targets a specific organelle (e.g., a peptide that localizes to mitochondria or a ligand for a receptor on the plasma membrane), researchers can achieve targeted imaging. The reaction's fluorogenic nature is a significant advantage; in many cases, the fluorescence of the TAMRA dye is partially quenched by the tetrazine moiety, and a considerable increase in fluorescence intensity occurs upon reaction with a TCO-modified target. researchgate.net This "turn-on" effect enhances the signal-to-noise ratio, enabling highly sensitive and wash-free imaging in living cells. researchgate.netnih.gov

The cell permeability of different tetrazine-dyes can be modulated, allowing for either specific intracellular or extracellular labeling of target proteins and structures. researchgate.net Furthermore, advanced techniques like two-photon excitation can be combined with tetrazine ligation to achieve spatiotemporal control, enabling selective 3D patterning and imaging of subcellular structures with sub-micrometer resolution in live cells. researchgate.net

Bioconjugation of this compound to Nanoparticles and Bioresearch Materials

The robust and specific nature of the iEDDA reaction makes this compound suitable for conjugating the TAMRA fluorophore to various materials used in bioresearch. This includes the functionalization of nanoparticles, which are used as carriers for imaging agents or therapeutic compounds. broadpharm.combroadpharm.com By incorporating TCO groups onto the surface of a nanoparticle, this compound can be efficiently clicked onto it, providing a fluorescent signal for tracking the nanoparticle's distribution in vitro or in vivo. broadpharm.com Research has shown that the specific chemistry used for conjugation can markedly impact the biodistribution and toxicity of nanoparticles. broadpharm.com

This bioconjugation strategy also applies to other bioresearch materials. For example, antibodies can be modified with TCO and subsequently labeled with this compound to create fluorescently tagged antibodies for use in immunoassays or cell imaging. wur.nl The surface of materials like beads or microplates can also be functionalized, enabling the development of novel diagnostic or analytical tools. google.com

Methodologies for Multi-Color Labeling and Imaging

A key advantage of bioorthogonal chemistry is the ability to perform multiple, distinct labeling reactions simultaneously within the same biological sample. The iEDDA reaction between tetrazine and TCO is orthogonal to many other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This orthogonality allows for the development of multi-color labeling experiments.

In a typical dual-labeling scheme, two different biomolecules can be functionalized with distinct reactive handles—for example, one with TCO and another with an azide (B81097) or a dibenzocyclooctyne (DBCO) group. nih.govnih.gov The sample can then be treated with a mixture of this compound (to label the TCO-modified molecule) and a different colored, azide-reactive fluorescent probe (e.g., a BODIPY-FL dye, to label the DBCO-modified molecule). nih.gov Because the tetrazine will not react with the DBCO group, and the azide-reactive probe will not react with TCO, two separate targets can be labeled simultaneously with distinct colors. nih.gov Researchers have demonstrated the feasibility of simultaneous triple bioorthogonal conjugations by combining the tetrazine-TCO ligation with SPAAC and another rapid ligation based on 2-formylphenylboronic acid (2fPBA). nih.gov This enables the creation of complex, multi-functional bioconjugates and advanced multiplex imaging for studying complex cellular events. nih.govnih.gov

| Reaction 1 | Reaction 2 | Orthogonality | Application Example | Source(s) |

| Tetrazine-TCO Ligation | SPAAC (e.g., DBCO-Azide) | Yes | Simultaneous dual labeling of two different proteins or a protein and a nucleic acid. | nih.govnih.gov |

| Tetrazine-TCO Ligation | CuAAC (Alkyne-Azide) | Yes (with catalyst) | Sequential or one-pot dual labeling in fixed systems or where copper toxicity is not a concern. | jove.com |

| Tetrazine-TCO Ligation | 2fPBA-α-amino-hydrazide Ligation | Yes | One-pot synthesis of a site-specific dual-payload antibody conjugate. | nih.gov |

Table 2: Compatible Bioorthogonal Reactions for Multi-Color Labeling. This interactive table showcases chemistries that are orthogonal to the Tetrazine-TCO reaction, enabling multiplexed experiments.

Utilization in Advanced Biological Imaging Research Methodologies

Applications in Live-Cell and Fixed-Cell Fluorescence Microscopy

TAMRA-PEG4-Me-Tetrazine is extensively used for labeling and tracking biomolecules such as proteins, nucleic acids, and glycans within both living and fixed cells. smolecule.com Its cell-permeable nature, combined with the specificity of the tetrazine-TCO ligation, allows for targeted labeling with minimal background interference. axispharm.combiorxiv.org The brightness and stability of the TAMRA fluorophore are well-suited for demanding fluorescence microscopy applications, providing high-resolution images of cellular and subcellular structures. axispharm.com

The properties of TAMRA-PEG4-Me-Tetrazine make it an excellent probe for super-resolution microscopy, which bypasses the diffraction limit of light to visualize cellular structures at the nanoscale.

Stimulated Emission Depletion (STED) Microscopy: TAMRA and other rhodamine derivatives are well-suited for STED microscopy. mpg.de In STED, a doughnut-shaped depletion laser de-excites fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and enhancing resolution. The photostability of TAMRA is advantageous for withstanding the high laser intensities used in STED. biorxiv.org Researchers have developed strategies to create fluorogenic probes based on rhodamine structures like TAMRA that increase in fluorescence upon binding their target, which is highly beneficial for live-cell STED imaging by reducing background noise. mpg.de Tetrazine-dye labeling, in general, has been shown to be compatible with STED, enabling multi-color imaging with sub-diffraction resolution. hellobio.com

Stochastic Optical Reconstruction Microscopy (STORM): STORM and related techniques like direct STORM (dSTORM) rely on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.comharvard.eduweizmann.ac.il By activating and localizing only a sparse subset of fluorophores in each frame, a super-resolved image is reconstructed. TAMRA is a rhodamine dye that has been successfully used in STORM imaging. microscopyu.com Its ability to be switched to a dark state and then return to a fluorescent state allows for the temporal separation of signals from densely packed molecules. Tetrazine-functionalized dyes, including those spectrally similar to TAMRA, are suitable for dSTORM in both live and fixed cells, enabling the direct labeling of proteins for super-resolution analysis. hellobio.com

Photoactivated Localization Microscopy (PALM): PALM is conceptually similar to STORM but typically utilizes photoactivatable or photoconvertible fluorescent proteins that are genetically fused to a protein of interest. researchgate.netbitesizebio.com These fluorophores are initially in a dark or different-colored state and are "activated" to a bright fluorescent state by a specific wavelength of light. researchgate.net While TAMRA-PEG4-Me-Tet is a key tool for other super-resolution methods, PALM imaging predominantly relies on this distinct class of genetically encoded probes, and the use of tetrazine-based small molecule dyes in this context is less common.

Confocal laser scanning microscopy (CLSM) is a cornerstone of cell biology, and TAMRA-PEG4-Me-Tetrazine is widely employed in this technique. uzh.ch Its utility stems from the high signal-to-noise ratio that can be achieved, partly due to the fluorogenic nature of the tetrazine-TCO reaction where the fluorescence of the dye is quenched by the tetrazine moiety and significantly increases upon cycloaddition. researchgate.netnih.gov This "turn-on" characteristic minimizes background from unbound probes, making it ideal for wash-free imaging.

In research, TAMRA-tetrazine probes have been used to label a variety of intracellular targets. For example, after metabolic incorporation of a TCO-modified nucleotide, TAMRA-tetrazine can be used to visualize newly synthesized DNA in fixed cells. acs.org Similarly, it has been used to label specific proteins in living neurons to study their localization and dynamics, although some non-specific lysosomal staining has been noted in certain contexts. biorxiv.org In other studies, TAMRA-PEG4-conjugates have been used to visualize protein aggregates and their co-localization with other cellular markers using advanced confocal systems.

Super-Resolution Microscopy Techniques (e.g., STED, STORM, PALM)

Integration into Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Protocols

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. TAMRA-PEG4-Me-Tetrazine serves as a robust fluorescent label in this context. axispharm.com After labeling a specific cell population or a molecular target on or within cells using the TCO-tetrazine reaction, the bright fluorescence of TAMRA allows for clear detection and quantification.

A notable research application involves cell cycle analysis. U-2 OS cells were pulse-treated with a TCO-modified deoxynucleoside triphosphate, which was incorporated during DNA synthesis. acs.org Subsequent fixation and labeling with a TAMRA-tetrazine probe allowed for the clear identification and quantification of cells in the S-phase of the cell cycle via flow cytometry. acs.orgresearchgate.net In other work, flow cytometry has been used to quantify the expression levels of specific cell surface proteins, such as VLA-4, on various cancer cell lines. aacrjournals.org Furthermore, the efficiency of targeted protein degradation systems has been assessed by using flow cytometry to measure the reduction in a fluorescent reporter protein after treatment with tetrazine-linked degrader molecules, including those with a PEG4 linker.

Quantitative Imaging Approaches Using this compound Probes

The ability to perform quantitative analysis is a critical aspect of modern biological imaging. TAMRA-PEG4-Me-Tetrazine facilitates quantitative measurements through several of its key properties. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is characterized by exceptionally fast kinetics, leading to rapid and efficient labeling, which is a prerequisite for accurate quantification. nih.govsmolecule.com

A significant advantage for quantitative imaging is the fluorogenicity of many tetrazine-dye conjugates. The tetrazine moiety can quench the fluorescence of the attached dye, and this quenching is relieved upon reaction with a TCO, resulting in a substantial increase in fluorescence intensity. researchgate.netnih.gov This "turn-on" response directly correlates the fluorescent signal with the amount of labeled target, improving the accuracy of quantification by minimizing background from unbound probes. nih.gov While some highly fluorogenic tetrazine dyes show a large increase in brightness, Me-Tet-TAMRA exhibits a more modest turn-on ratio, which is still beneficial for improving signal-to-noise. nih.gov In-gel fluorescence analysis after labeling with TAMRA-tetrazine has been used to demonstrate dose-dependent labeling of target proteins in live cells, confirming the probe's utility for quantitative applications. nih.gov

| Spectroscopic Properties of Me-Tet-5-TAMRA (in PBS, pH 7.4) | Value |

| Absorption Maximum (λabs) | 553 nm |

| Emission Maximum (λem) | 580 nm |

| Fluorescence Lifetime (τav) | 1.96 ns (before click), 2.38 ns (after click) |

| Turn-on Ratio | ~1 |

| Data sourced from Beliu et al., Communications Biology, 2019. nih.gov |

Research Applications in In Vitro and Pre-clinical In Vivo Imaging Models

The versatility of TAMRA-PEG4-Me-Tetrazine extends from cell culture-based (in vitro) studies to imaging in whole organisms (in vivo).

In Vitro Research Applications: The majority of the applications described in the preceding sections fall under the umbrella of in vitro research. These include:

Live and Fixed Cell Imaging: Visualizing the cytoskeleton, organelles, and specific proteins in various cell lines using confocal and super-resolution microscopy. mpg.deuzh.chresearchgate.net

Metabolic Labeling: Tracking the synthesis of biomolecules like DNA by incorporating a TCO-modified precursor and subsequently labeling with TAMRA-tetrazine. acs.orgresearchgate.net

Protein-Protein Interactions: Using techniques like FRET, where a TAMRA-PEG4-conjugate can act as an acceptor fluorophore to study the proximity of two interacting proteins. nih.gov

Targeted Protein Degradation: Quantifying the efficiency of PROTAC-like molecules where a tetrazine-linked ligand, sometimes with a PEG4 spacer, is used to induce degradation of a target protein.

Pre-clinical In Vivo Imaging Models: The bioorthogonal nature of the tetrazine ligation makes it exceptionally well-suited for in vivo applications, as the reaction is highly specific and does not interfere with native biological processes. smolecule.com This allows researchers to label and track molecules within a living organism.

While direct in vivo fluorescence imaging with TAMRA-PEG4-Me-Tetrazine can be challenging due to light scattering and absorption by tissues, the underlying principles of the probe's components are validated in pre-clinical models. For instance, a peptidomimetic ligand featuring a PEG4 linker and a chelator for copper-64 ([⁶⁴Cu]) was used for in vivo PET/CT imaging in mouse models of solid tumors. aacrjournals.org This study demonstrated that the probe could effectively target VLA-4 expressing tumors and that the PEG4 linker contributed to favorable biodistribution. aacrjournals.org This highlights the potential for a TAMRA-PEG4-Me-Tetrazine-labeled version of such a targeting molecule to be used for intraoperative fluorescence-guided surgery or for ex vivo analysis of tumor margins and biodistribution in tissue sections. The ability to monitor the distribution of therapeutic molecules in vivo is a key application in drug discovery and development. axispharm.com

| Research Application | Imaging Technique | Model System | Key Finding |

| DNA Synthesis Analysis | Flow Cytometry, Microscopy | U-2 OS cells (in vitro) | TAMRA-tetrazine enables cell-cycle analysis by labeling TCO-modified DNA. acs.org |

| Live-Cell Super-Resolution | STED/Confocal Microscopy | Living neurons (in vitro) | Cell-permeable TAMRA-tetrazine allows for live-cell labeling and imaging of neuronal proteins. biorxiv.org |

| Protein Degradation Assay | In-gel fluorescence | HEK293 cells (in vitro) | The effect of PEG linker length (including PEG4) on the potency of targeted protein degraders can be systematically evaluated. |

| Tumor Targeting | PET/CT Imaging | Mouse models of cancer (in vivo) | A probe with a PEG4 linker shows specific tumor uptake, demonstrating the utility of this linker for in vivo applications. aacrjournals.org |

Exploration in Biosensing and in Vitro Assay Development

Design and Implementation of Fluorescent Biosensors Based on TAMRA-PEG4-Me-Tet

The design of fluorescent biosensors using this compound leverages the distinct functions of its three core components: the TAMRA fluorophore, the polyethylene (B3416737) glycol (PEG) linker, and the methyl-tetrazine reactive group. axispharm.commedchemexpress.com This modular design allows for the creation of highly specific and sensitive detection reagents.

The TAMRA (Tetramethylrhodamine) component is a well-characterized red fluorescent dye known for its high quantum yield, photostability, and distinct spectral properties, making it an excellent reporter for fluorescence-based assays. axispharm.com The PEG4 linker , a short chain of four polyethylene glycol units, serves multiple crucial roles. It enhances the water solubility of the entire molecule, which is essential for use in aqueous biological buffers. axispharm.com Furthermore, the PEG spacer reduces non-specific binding to other proteins and surfaces, leading to cleaner signals and lower background noise in complex biological samples. axispharm.comacs.orgacs.org

The key to the biosensor's specificity is the methyl-tetrazine (Me-Tet) group . Tetrazines are central to the field of bioorthogonal chemistry, participating in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). encyclopedia.pubbroadpharm.com This reaction, often termed "click chemistry," proceeds rapidly under physiological conditions without interfering with native biological processes. cas.orgnih.gov

In a typical biosensor design, a biological recognition element (e.g., an antibody, aptamer, or small molecule) is first chemically modified with a TCO group. When this TCO-tagged biomolecule binds to its specific analyte, this compound is introduced. The tetrazine moiety on the probe rapidly and covalently "clicks" onto the TCO group, thereby labeling the analyte-bound complex with the bright TAMRA fluorophore for detection and quantification. axispharm.com This strategy allows for precise, covalent labeling of target molecules in a highly controlled manner.

Table 1: Functional Components of this compound in Biosensor Design

| Component | Chemical Identity | Primary Function in Biosensor | Key Advantages |

| Fluorophore | TAMRA (Tetramethylrhodamine) | Fluorescent signal generation for detection. axispharm.com | Bright and stable fluorescence, well-characterized spectral properties. axispharm.comresearchgate.net |

| Linker | PEG4 (Polyethylene Glycol, 4 units) | Increases solubility, reduces non-specific binding. axispharm.comresearchgate.net | Enhances biocompatibility and reduces background noise in assays. axispharm.comacs.org |

| Reactive Group | Methyl-Tetrazine | Bioorthogonal reaction handle for specific labeling. axispharm.com | Enables highly specific and rapid covalent ligation to TCO-modified targets. encyclopedia.pubnih.gov |

Application in Proximity Ligation Assays (PLA) and Other Proximity-Based Detection Methods

Proximity Ligation Assays (PLAs) are powerful techniques used to detect proteins, their modifications, and their interactions by converting these recognition events into detectable DNA molecules. nih.gov The fundamental principle of PLA relies on the requirement that two probes must be in close proximity to generate a signal. nih.gov The bioorthogonal reaction facilitated by this compound is inherently a proximity-dependent event, making it highly suitable for this class of assays.

In a modified PLA workflow, instead of using DNA-conjugated antibodies that are enzymatically ligated, one can use two recognition elements (e.g., two different antibodies binding to the same protein or a protein complex) labeled with complementary click chemistry partners. For instance, one antibody could be conjugated to a TCO group and the other to a molecule that can be subsequently recognized by this compound. When both antibodies bind to their target, the TCO and tetrazine groups are brought into close proximity, enabling a rapid iEDDA reaction. This "click" event effectively ligates the two probes together on the target. The resulting fluorescent signal from TAMRA indicates a positive proximity event.

This approach offers an alternative to traditional enzymatic ligation, with the fast kinetics and high specificity of the iEDDA reaction providing a robust detection mechanism. nih.gov This principle extends to other proximity-based methods where the goal is to detect the co-localization of two or more molecules. The specific and covalent nature of the tetrazine-TCO bond ensures that the resulting signal is a true representation of the molecular proximity event.

Utilization in High-Throughput Screening (HTS) Platforms for Research Purposes

High-Throughput Screening (HTS) platforms are essential for modern research, enabling the rapid evaluation of thousands of compounds or biological interactions in a cost-effective and time-efficient manner. magnitudebiosciences.comsouthernresearch.org The unique properties of this compound make it an excellent reagent for the development of robust HTS assays.

The suitability of this probe for HTS stems from several key features. First, the fluorogenic "turn-on" nature of the probe leads to a high signal-to-background ratio, which is critical for sensitive and reliable hit identification in miniaturized assay formats (e.g., 384- or 1536-well plates). acs.orgsouthernresearch.org Second, the no-wash capability simplifies the assay workflow, reducing the number of steps, minimizing reagent consumption, and making the process more amenable to automation. acs.orgnih.gov Finally, the extremely fast reaction kinetics of the tetrazine-TCO ligation ensure that the assay can be completed quickly, increasing throughput. nih.gov

For example, an HTS assay could be designed to screen for inhibitors of a protein-protein interaction. One protein could be modified with a TCO group and its partner protein with a recognition tag for a tetrazine probe. In the absence of an inhibitor, the proteins interact, bringing the TCO and tetrazine into proximity and generating a fluorescent signal. In the presence of an effective inhibitor, the interaction is disrupted, preventing the click reaction and resulting in a loss of signal. This format allows for the rapid screening of large compound libraries to identify potential therapeutic leads. southernresearch.org The combination of high sensitivity, simplified workflow, and speed makes this compound and similar probes valuable tools for accelerating discovery in HTS campaigns. magnitudebiosciences.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Tetrazine and Rhodamine Derivatives for Enhanced Performance

While TAMRA is a bright and photostable fluorophore, ongoing research focuses on developing new rhodamine derivatives with improved quantum yields, enhanced photostability, and tunable emission spectra. The goal is to create probes that are even brighter and more resistant to photobleaching, allowing for longer-term imaging experiments and the detection of low-abundance targets.

Simultaneously, the tetrazine component is also a subject of intense investigation. The reactivity and stability of the tetrazine ring are critical for the efficiency of the iEDDA reaction. Efforts are underway to synthesize novel tetrazine variants with even faster reaction kinetics, which would enable more rapid labeling of biomolecules in dynamic cellular environments. Furthermore, improving the stability of tetrazines in aqueous buffers would extend their experimental window and broaden their applicability.

Integration of TAMRA-PEG4-Me-Tet with Other Orthogonal Chemistries

The power of bioorthogonal chemistry lies in its ability to perform specific chemical reactions within complex biological systems without interfering with native biochemical processes. The iEDDA reaction between tetrazine and TCO is one of the most prominent examples of such a reaction. However, the future lies in combining this chemistry with other orthogonal reactions to achieve multi-modal labeling and analysis.

For instance, this compound could be used in concert with probes that utilize strain-promoted alkyne-azide cycloaddition (SPAAC). This would allow researchers to simultaneously label and track two different molecular species within the same cell, each with a distinct fluorescent color. This dual-labeling approach would provide unprecedented insights into the co-localization and interaction of different proteins, lipids, or glycans.

Exploration in Novel Therapeutic Research Modalities

The principles underlying the use of this compound in fluorescent labeling are being extended into the realm of therapeutic research, particularly in the areas of targeted drug delivery and prodrug activation.

In targeted delivery, the concept involves attaching a therapeutic agent to a TCO-modified targeting ligand (e.g., an antibody or a small molecule that binds to a specific cell surface receptor). Subsequently, a tetrazine-modified entity, potentially carrying a diagnostic or therapeutic payload, can be administered. The iEDDA reaction would then occur specifically at the target site, concentrating the therapeutic effect and minimizing off-target side effects.

In prodrug activation research, a prodrug (an inactive form of a drug) could be designed to be activated upon reaction with a tetrazine. For example, a TCO-caged drug could be administered systemically. Upon reaching a target tissue where a tetrazine-bearing molecule has been localized, the iEDDA reaction would release the active drug, providing spatiotemporal control over drug activity.

Advancements in Microfluidic and Miniaturized Assay Formats

Microfluidic devices, or "lab-on-a-chip" systems, offer numerous advantages for biological and chemical analysis, including reduced sample and reagent consumption, faster analysis times, and higher throughput. The rapid and specific nature of the iEDDA reaction makes this compound an ideal reagent for use in such miniaturized formats.

Future applications could involve the development of microfluidic platforms for high-throughput screening of drug candidates or for sensitive detection of biomarkers. For example, a microfluidic chip could be functionalized with TCO-bearing capture agents. A sample containing a tetrazine-labeled analyte could then be flowed through the chip, and the resulting fluorescence from the captured this compound could be quantified to determine the analyte's concentration.

Scalability and Sustainable Synthesis Considerations for Research Reagents

As the applications of this compound and related reagents expand, there is a growing need for scalable and sustainable synthetic methods. The current multi-step syntheses of these complex molecules can be time-consuming and generate significant chemical waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.